molecular formula C16H25NO2S B2502939 2-(ethylthio)-N-(3-hydroxy-4,4-dimethylpentyl)benzamide CAS No. 1396677-47-6

2-(ethylthio)-N-(3-hydroxy-4,4-dimethylpentyl)benzamide

Cat. No.: B2502939
CAS No.: 1396677-47-6
M. Wt: 295.44
InChI Key: TYLZRCQUIZJLEW-UHFFFAOYSA-N
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Description

2-(ethylthio)-N-(3-hydroxy-4,4-dimethylpentyl)benzamide is an organic compound with a complex structure, featuring both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-N-(3-hydroxy-4,4-dimethylpentyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The ethylthio group is introduced through a nucleophilic substitution reaction, while the hydroxy and dimethylpentyl groups are added via selective functionalization reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(ethylthio)-N-(3-hydroxy-4,4-dimethylpentyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while reduction of the benzamide core can produce amines.

Scientific Research Applications

2-(ethylthio)-N-(3-hydroxy-4,4-dimethylpentyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylthio)-N-(3-hydroxy-4,4-dimethylpentyl)benzamide
  • 2-(ethylthio)-N-(3-hydroxy-4,4-dimethylhexyl)benzamide
  • 2-(ethylthio)-N-(3-hydroxy-4,4-dimethylpentyl)aniline

Uniqueness

2-(ethylthio)-N-(3-hydroxy-4,4-dimethylpentyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-ethylsulfanyl-N-(3-hydroxy-4,4-dimethylpentyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2S/c1-5-20-13-9-7-6-8-12(13)15(19)17-11-10-14(18)16(2,3)4/h6-9,14,18H,5,10-11H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLZRCQUIZJLEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCCC(C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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